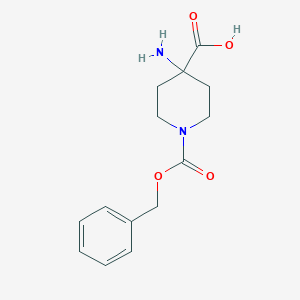

4-Amino-1-Cbz-piperidine-4-carboxylic acid

Descripción general

Descripción

4-Amino-1-Cbz-piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H18N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of an amino group at the fourth position and a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom. This compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The common preparation method for 4-Amino-1-Cbz-piperidine-4-carboxylic acid involves the reaction of 4-aminopiperidine with benzyl chloroformate (Cbz-Cl). The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance production efficiency and consistency .

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-1-Cbz-piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The Cbz protecting group can be removed through hydrogenation or treatment with strong acids.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, and other derivatives

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or acids like trifluoroacetic acid.

Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Deprotected amines.

Substitution: Amides, ureas, and other substituted derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of 4-Amino-1-Cbz-piperidine-4-carboxylic acid is in peptide synthesis. The compound serves as a building block for the creation of water-soluble, highly helical peptides. This property is particularly useful in the development of peptide-based drugs and biomaterials.

Case Study: Helical Peptide Design

In a study published in Journal of Peptide Science, researchers utilized this compound to synthesize helical peptides that demonstrated enhanced stability and solubility compared to traditional peptide structures. The incorporation of Cbz-protected amino acids allowed for selective deprotection under mild conditions, facilitating the synthesis process without compromising the integrity of the peptide backbone .

Drug Development

This compound has shown potential in drug development, particularly in creating new therapeutic agents targeting various diseases.

Case Study: Anticancer Agents

Research published in Medicinal Chemistry Letters highlighted the use of this compound in synthesizing novel anticancer agents. The study reported that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, indicating its potential as a lead compound for further drug development .

Neuroscience Research

The compound's structural similarity to neurotransmitters makes it a candidate for neuroscience research, particularly in studying receptor interactions and neuronal signaling pathways.

Case Study: Receptor Binding Studies

A study conducted by neuroscientists explored the binding affinity of this compound to specific receptors involved in pain modulation. The findings suggested that modifications to the Cbz group could enhance receptor selectivity and potency, paving the way for new analgesic drugs .

Material Science

In material science, this compound has been investigated for its role in developing smart materials with responsive properties.

Case Study: Smart Hydrogels

Researchers at a leading university synthesized hydrogels incorporating this compound to create materials that respond to environmental stimuli such as pH and temperature. These hydrogels showed promise for applications in drug delivery systems and tissue engineering .

Data Table: Comparative Analysis of Applications

Mecanismo De Acción

The mechanism of action of 4-Amino-1-Cbz-piperidine-4-carboxylic acid primarily involves its role as an intermediate in chemical reactions. The compound’s amino group can participate in nucleophilic attacks, while the Cbz protecting group provides stability during synthetic processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparación Con Compuestos Similares

4-Boc-amino-1-Cbz-piperidine-4-carboxylic acid: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of an amino group.

1-Boc-4-aminopiperidine-4-carboxylic acid: Contains a Boc protecting group on the amino group.

4-Amino-1-piperidinecarboxylic acid benzyl ester: Similar structure but without the Cbz protecting group.

Uniqueness: 4-Amino-1-Cbz-piperidine-4-carboxylic acid is unique due to its specific combination of an amino group and a Cbz protecting group, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Actividad Biológica

4-Amino-1-Cbz-piperidine-4-carboxylic acid (CAS No. 115655-41-9) is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a carbobenzoxy (Cbz) protecting group, influencing its interaction with biological systems.

The primary mechanism through which this compound exerts its biological effects involves interaction with microbial membranes, leading to cell lysis and subsequent inhibition of microbial growth. This property is crucial for its application as an antimicrobial agent, as it reduces the susceptibility of microbes to resistance development .

Key Actions:

- Induction of Lysis : The compound disrupts microbial membranes, inhibiting growth.

- Stabilization of Peptides : Enhances the stability and activity of antimicrobial peptides (AMPs) by preserving their helical structure.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it can enhance the resistance of AMPs to digestive enzymes, which is vital for therapeutic applications. The compound's distribution and metabolism are influenced by various factors, including environmental conditions and the presence of specific transporters within cells .

This compound exhibits several biochemical properties that contribute to its biological activity:

- Cationic Nature : Its positive charge facilitates interactions with negatively charged microbial membranes.

- Enzyme Interaction : It can modulate enzyme activity by binding to active or allosteric sites, influencing various metabolic pathways .

Cellular Effects

The compound significantly impacts cellular processes by modulating signaling pathways and gene expression. Its incorporation into cell-penetrating peptides enhances their ability to deliver therapeutic agents across cell membranes .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a laboratory study, this compound was incorporated into various AMPs, resulting in enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized agar-well diffusion methods to measure inhibition zones, showing significant results comparable to conventional antibiotics .

Dosage Effects in Animal Models

Research conducted on animal models indicated that lower doses of the compound could enhance peptide stability without significant toxicity. As dosages increased, varying effects on cellular metabolism were observed, suggesting a dose-dependent relationship in its biological activity .

Propiedades

IUPAC Name |

4-amino-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c15-14(12(17)18)6-8-16(9-7-14)13(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBNRWWMKJGMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561423 | |

| Record name | 4-Amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115655-41-9 | |

| Record name | 4-Amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115655-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.